3-(Benzyloxy)-3'-methyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-3’-methyl-1,1’-biphenyl is an organic compound characterized by a biphenyl structure with a benzyloxy group at the 3-position and a methyl group at the 3’-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-3’-methyl-1,1’-biphenyl typically involves the following steps:
-
Suzuki-Miyaura Coupling: : This is a common method for forming biphenyl compounds. The reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. For instance, 3-bromo-3’-methylbiphenyl can be coupled with benzyloxyboronic acid under these conditions to yield the desired product .
-
Etherification: : Another approach involves the etherification of 3-hydroxy-3’-methylbiphenyl with benzyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 3-(Benzyloxy)-3’-methyl-1,1’-biphenyl may utilize similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and more efficient catalysts, can enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-3’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding 3-methylbiphenyl.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: 3-(Benzyloxy)-3’-methylbenzoic acid.
Reduction: 3-methylbiphenyl.
Substitution: 3-(Benzyloxy)-4-bromo-3’-methyl-1,1’-biphenyl.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-3’-methyl-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of organic electronic materials due to its biphenyl core, which is known for its electronic properties.
Pharmaceuticals: It may be explored for its potential biological activity, including as a scaffold for drug development.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-3’-methyl-1,1’-biphenyl depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In materials science, its electronic properties are exploited in the design of organic semiconductors. In pharmaceuticals, its biological activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methoxy)-3’-methyl-1,1’-biphenyl: Similar structure but with a methoxy group instead of a benzyloxy group.
3-(Benzyloxy)-4’-methyl-1,1’-biphenyl: Similar structure but with the methyl group at the 4’-position.
3-(Benzyloxy)-3’-ethyl-1,1’-biphenyl: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-(Benzyloxy)-3’-methyl-1,1’-biphenyl is unique due to the specific positioning of the benzyloxy and methyl groups, which can influence its reactivity and physical properties. This unique arrangement can make it more suitable for certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
893737-64-9 |
---|---|
Molekularformel |
C20H18O |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
1-methyl-3-(3-phenylmethoxyphenyl)benzene |
InChI |
InChI=1S/C20H18O/c1-16-7-5-10-18(13-16)19-11-6-12-20(14-19)21-15-17-8-3-2-4-9-17/h2-14H,15H2,1H3 |
InChI-Schlüssel |
YHMANNLCDHILRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.